molecular formula C14H21NO2 B5043134 N-butan-2-yl-2-(2-ethylphenoxy)acetamide

N-butan-2-yl-2-(2-ethylphenoxy)acetamide

Cat. No.: B5043134
M. Wt: 235.32 g/mol
InChI Key: DMNYRRSCRMMRHM-UHFFFAOYSA-N
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Description

N-Butan-2-yl-2-(2-ethylphenoxy)acetamide is an acetamide derivative characterized by a branched butan-2-yl group attached to the nitrogen atom and a 2-ethylphenoxy substituent on the acetamide backbone.

Properties

IUPAC Name

N-butan-2-yl-2-(2-ethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-11(3)15-14(16)10-17-13-9-7-6-8-12(13)5-2/h6-9,11H,4-5,10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNYRRSCRMMRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-2-(2-ethylphenoxy)acetamide typically involves the reaction of 2-ethylphenol with chloroacetic acid to form 2-(2-ethylphenoxy)acetic acid. This intermediate is then reacted with butan-2-amine under appropriate conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-2-(2-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

N-butan-2-yl-2-(2-ethylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butan-2-yl-2-(2-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Antimicrobial and Antifungal Analogs

Acetamide derivatives with aromatic or heterocyclic substituents exhibit significant antimicrobial activity. For example:

  • Compound 47 () : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide shows potent activity against gram-positive bacteria (MIC: 2–4 µg/mL).
  • Compound 50 () : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(6-chloropyridin-2-yl)acetamide displays antifungal activity (MIC: 4–8 µg/mL).
  • Synthesized Compounds [9–15] () : These derivatives exhibit broad-spectrum antibacterial effects with MICs >6.25 µg/mL.

Comparison: The target compound’s 2-ethylphenoxy group may offer similar electronic effects to the chloropyridinyl or difluorophenyl groups in , but its lack of a sulfonyl-piperazine moiety could reduce broad-spectrum efficacy.

Cytotoxic Analogs

  • N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide (): This compound demonstrates cytotoxicity via apoptosis induction in cancer cell lines (IC₅₀: 12–18 µM). The naphthyloxy group enhances π-π stacking with cellular targets.

Structural Analogs with Butan-2-yl Substituents

  • 2-[(Butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide hydrochloride (): Features a butan-2-ylamino group and dimethylphenyl substituent. Used in neurological studies due to its amine functionality.
  • N-(Butan-2-yl)-2-[(2-methyl-1,3-dioxo-isoindol-5-yl)amino]acetamide (): Contains an isoindolylamino group; molecular weight 289.33 g/mol.

Comparison: The target compound’s phenoxy group may confer greater oxidative stability compared to the amino groups in these analogs.

Quantitative Structure-Activity Relationship (QSAR) Insights

A fragment-based QSAR model for N-Benzothiazolyl-2-Phenyl Acetamide derivatives () highlights critical substituent effects:

  • Electron-withdrawing groups (e.g., -Cl, -F) at the para position enhance inhibitory activity against CK-1δ.
  • Hydrophobic substituents (e.g., benzyl, butan-2-yl) improve membrane penetration.

Implications for Target Compound: The 2-ethylphenoxy group’s moderate hydrophobicity and electron-donating ethyl group may balance solubility and target binding.

Data Table: Key Acetamide Derivatives and Their Properties

Compound Name Molecular Formula Key Substituents Biological Activity MIC/IC₅₀ Reference
N-Butan-2-yl-2-(2-ethylphenoxy)acetamide (Target) C₁₄H₂₁NO₂ Butan-2-yl, 2-ethylphenoxy Inferred antimicrobial/cytotoxic N/A -
Compound 47 () C₂₀H₁₉F₂N₃O₃S₂ Benzo[d]thiazolylsulfonyl, difluorophenyl Anti-gram-positive bacteria 2–4 µg/mL
Compound 50 () C₁₈H₁₆ClN₃O₃S₂ Benzo[d]thiazolylsulfonyl, chloropyridinyl Antifungal 4–8 µg/mL
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () C₁₈H₂₂N₂O₃ Morpholinoethyl, naphthyloxy Cytotoxic (apoptosis) 12–18 µM
2-[(Butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide () C₁₄H₂₁ClN₂O Butan-2-ylamino, dimethylphenyl Neurological applications N/A

Critical Analysis of Substituent Effects

  • Phenoxy vs. Naphthyloxy: Smaller phenoxy groups (target compound) may reduce cytotoxicity compared to naphthyloxy derivatives but improve pharmacokinetics .
  • Butan-2-yl vs.
  • Ethylphenoxy vs. Chloropyridinyl: The ethyl group’s electron-donating nature may weaken target binding compared to electron-withdrawing chloro substituents .

Q & A

Q. What are the recommended synthetic routes for N-butan-2-yl-2-(2-ethylphenoxy)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis typically involves a multi-step approach:
  • Step 1 : Condensation of 2-ethylphenol with chloroacetyl chloride to form 2-(2-ethylphenoxy)acetyl chloride.
  • Step 2 : Amidation with sec-butylamine (N-butan-2-ylamine) under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base).
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
  • Critical Factors : Temperature control during amidation (0–5°C minimizes side reactions) and stoichiometric excess of sec-butylamine (1.2 equivalents) improve yields (~65–75%). Purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the molecular structure of N-butan-2-yl-2-(2-ethylphenoxy)acetamide be validated experimentally?

  • Methodological Answer:
  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data to confirm bond lengths, angles, and stereochemistry. SHELX programs are robust for small-molecule refinement, particularly for resolving torsional angles in the phenoxy-acetamide backbone .
  • Spectroscopic Analysis :
  • NMR : 1^1H NMR (CDCl₃) shows characteristic peaks: δ 1.2–1.4 ppm (doublet for sec-butyl CH₃), δ 4.5–4.7 ppm (acetamide -CH₂-O-), and δ 6.8–7.2 ppm (aromatic protons).
  • FT-IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C ether linkage) .

Q. What analytical techniques are suitable for assessing the compound’s stability under varying storage conditions?

  • Methodological Answer:
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >200°C for similar acetamides).
  • Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC. Degradation products (e.g., hydrolyzed amide) indicate susceptibility to moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for N-butan-2-yl-2-(2-ethylphenoxy)acetamide across different assay systems?

  • Methodological Answer:
  • Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO concentration ≤0.1%).
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values; compare slopes for mechanistic insights (e.g., competitive vs. noncompetitive inhibition).
  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with cellular viability assays (MTT/XTT) to distinguish cytotoxicity from target-specific effects .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of N-butan-2-yl-2-(2-ethylphenoxy)acetamide derivatives?

  • Methodological Answer:
  • Functional Group Modifications : Replace the sec-butyl group with cyclopropyl or tert-butyl to assess steric effects on binding.
  • Bioisosteric Replacement : Substitute the phenoxy moiety with thiophene or pyridine rings to evaluate electronic contributions.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) using crystallographic data from related quinazolinone targets (e.g., PARP-1 or EGFR kinases). Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. How can crystallographic data be leveraged to improve the compound’s solubility without compromising bioactivity?

  • Methodological Answer:
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to create salts or co-crystals. SHELXD/SHELXE can solve structures rapidly for high-throughput screening .
  • Hydrogen-Bond Analysis : Identify non-essential H-bond donors (e.g., amide NH) for replacement with solubilizing groups (e.g., PEG chains).
  • LogP Optimization : Introduce polar substituents (e.g., -OH, -OMe) on the phenoxy ring while monitoring clogP (ChemAxon) to maintain lipophilicity (target range: 2–4) .

Q. What methodologies are recommended for investigating the compound’s pharmacokinetic (PK) properties in preclinical models?

  • Methodological Answer:
  • In Vitro ADME :
  • Microsomal Stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS.
  • Caco-2 Permeability : Assess apparent permeability (Papp) to predict oral absorption.
  • In Vivo PK : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h; calculate AUC, t1/2t_{1/2}, and bioavailability .

Conflict Resolution & Best Practices

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

  • Methodological Answer:
  • Force Field Calibration : Re-parameterize AMBER/CHARMM force fields using experimental bond angles from crystallography.
  • Solvent Effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions.
  • Experimental Validation : Use ITC (isothermal titration calorimetry) to measure ΔG and compare with docking scores .

Q. What quality control protocols are critical for ensuring batch-to-batch consistency in synthetic workflows?

  • Methodological Answer:
  • In-Process Controls (IPC) : Monitor reaction progress by TLC (Rf = 0.3 in ethyl acetate/hexane 3:7).
  • Spectroscopic Fingerprinting : Compare 1^1H NMR and HPLC chromatograms of each batch with a reference standard.
  • Elemental Analysis : Confirm C, H, N content (±0.4% theoretical values) .

Safety and Compliance

Q. Q. What are the key safety considerations when handling N-butan-2-yl-2-(2-ethylphenoxy)acetamide in laboratory settings?

  • Methodological Answer:
  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard).
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles (dust mask if hood unavailable).
  • Spill Management : Absorb with vermiculite, dispose as hazardous waste (EPA D003 code) .

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